Antileishmanial agent-11

Antiprotozoal Activity Leishmania braziliensis Structure-Activity Relationship

Antileishmanial agent-11 (compound 4d) is a structurally defined triazole-lapachol hybrid with precisely quantified antiprotozoal activity. Unlike generic antileishmanial agents, this compound provides verified IC50 values: 28.3 µM (L. braziliensis promastigotes), 24.8 µM (L. infantum), and 13.0 µM (T. cruzi). With a 2:1 potency differential versus close analog agent-12 (5a) against L. braziliensis, it is essential for SAR-driven lead optimization. Its dual activity against Leishmania spp. and T. cruzi makes it a unique probe for comparative kinetoplastid pathway studies. Available in ≥98% purity for reproducible preclinical research.

Molecular Formula C27H24ClN3O4
Molecular Weight 489.9 g/mol
Cat. No. B12420323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntileishmanial agent-11
Molecular FormulaC27H24ClN3O4
Molecular Weight489.9 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(C(=O)C2=CC=CC=C2C1=O)OC(=O)CCCC3=CN(N=N3)C4=CC=C(C=C4)Cl)C
InChIInChI=1S/C27H24ClN3O4/c1-17(2)10-15-23-25(33)21-7-3-4-8-22(21)26(34)27(23)35-24(32)9-5-6-19-16-31(30-29-19)20-13-11-18(28)12-14-20/h3-4,7-8,10-14,16H,5-6,9,15H2,1-2H3
InChIKeyRKHHAANAPIAQJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antileishmanial Agent-11: Key Baseline Data for Antiprotozoal Compound Procurement and Research Use


Antileishmanial agent-11, also identified as compound 4d, is a synthetic triazole-lapachol hybrid with the molecular formula C27H24ClN3O4, a molecular weight of 489.95 g/mol, and CAS number 2253635-71-9 . It is primarily recognized as a potent antiprotozoal agent, demonstrating activity against multiple species of the Leishmania parasite, including L. braziliensis and L. infantum, as well as Trypanosoma cruzi [1]. This compound serves as a valuable tool for in vitro and preclinical research into the mechanisms of parasitic diseases .

Why Antileishmanial Agent-11 Cannot Be Substituted with a General Antileishmanial Compound


The term 'antileishmanial agent' encompasses a chemically diverse range of molecules with vastly different potencies and selectivity profiles against various Leishmania species and life-cycle stages [1]. Generic substitution is not feasible because Antileishmanial agent-11 (compound 4d) is a specific, structurally-defined triazole-lapachol hybrid with a unique and quantifiable activity profile . Its IC50 values for inhibiting the promastigote stage of L. braziliensis and L. infantum, as well as T. cruzi, are specific to this compound and cannot be assumed for other 'antileishmanial agents,' even within the same triazole-lapachol series, as the evidence below demonstrates .

Quantitative Differentiation of Antileishmanial Agent-11: Evidence-Based Selection Guide


Comparative Antiparasitic Potency: Antileishmanial Agent-11 vs. Closest Analog (Agent-12) Against L. braziliensis

Antileishmanial agent-11 (compound 4d) demonstrates quantifiable, though lower, potency against Leishmania braziliensis promastigotes compared to its closest structural analog, Antileishmanial agent-12 (compound 5a) . This direct comparison provides a clear rationale for selecting agent-11 when a less potent compound is required for specific experimental designs, such as investigating resistance mechanisms or combination therapies.

Antiprotozoal Activity Leishmania braziliensis Structure-Activity Relationship

Comparative Antiparasitic Potency: Antileishmanial Agent-11 vs. Closest Analog (Agent-12) Against L. infantum

Against the visceral leishmaniasis-causing species Leishmania infantum, the activity profile between Antileishmanial agent-11 and its analog Antileishmanial agent-12 converges . This demonstrates species-specific potency differences, a critical factor for researchers studying visceral leishmaniasis models.

Antiprotozoal Activity Leishmania infantum Structure-Activity Relationship

Cross-Species Activity Profile: Antileishmanial Agent-11 vs. Reference Standard Benznidazole Against T. cruzi

Antileishmanial agent-11 also demonstrates significant cross-activity against the related kinetoplastid parasite, Trypanosoma cruzi, the causative agent of Chagas disease . In the context of the series from which it was derived, some analogs were reported to be three to six times more potent than the reference drug benznidazole [1]. While specific head-to-head data for agent-11 against benznidazole is not available, this indicates its potential as a multi-purpose antiprotozoal research tool.

Antiprotozoal Activity Trypanosoma cruzi Chagas Disease

Validated Research Applications for Antileishmanial Agent-11 Based on Quantitative Evidence


Species-Specific Leishmaniasis Research Tool

Due to its defined and distinct IC50 values against L. braziliensis (28.3 µM) and L. infantum (24.8 µM), Antileishmanial agent-11 is a precise tool for in vitro studies focused on understanding species-dependent drug susceptibility and resistance mechanisms in cutaneous and visceral leishmaniasis models .

Comparative Structure-Activity Relationship (SAR) Studies

The quantifiable differences in potency between Antileishmanial agent-11 (4d) and its close analog Antileishmanial agent-12 (5a) against L. braziliensis (28.3 µM vs. 14.9 µM) make it an essential reference compound for SAR investigations aimed at understanding the structural determinants of antiparasitic activity within the triazole-lapachol series .

Dual-Purpose Kinetoplastid Probe

With documented activity against both Leishmania spp. and Trypanosoma cruzi (IC50 = 13.0 µM), Antileishmanial agent-11 serves as a dual-purpose probe for studying conserved or divergent biological pathways across two major kinetoplastid parasites responsible for leishmaniasis and Chagas disease, respectively .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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